![molecular formula C4H3BrN2O2 B1506128 4-Bromo-1H-imidazole-2-carboxylic acid CAS No. 1260753-02-3](/img/structure/B1506128.png)
4-Bromo-1H-imidazole-2-carboxylic acid
Overview
Description
“4-Bromo-1H-imidazole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound is also known as “4-bromo-1H-imidazole-2-carboxylic acid hydrochloride” and has a molecular weight of 227.44 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-imidazole-2-carboxylic acid” consists of an imidazole ring substituted with a bromine atom at the 4th position and a carboxylic acid group at the 2nd position . The exact mass of the compound is 217.969086 Da .
Scientific Research Applications
- Example : It can be used as a starting material to synthesize other imidazole-containing compounds, which may exhibit promising biological effects .
- Example : It participates in the synthesis of lanthanide sulfate–carboxylates, which have potential applications in catalysis and luminescent materials .
- Example : It can be transformed into aminoimidazoles, which have applications in drug discovery and chemical synthesis .
Pharmaceuticals and Medicinal Chemistry
Materials Science and Catalysis
Organic Synthesis
Functional Materials and Optoelectronics
Safety And Hazards
The safety data sheet for “4-Bromo-1H-imidazole-2-carboxylic acid” indicates that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
properties
IUPAC Name |
5-bromo-1H-imidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMWGLWSFVWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717171 | |
Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-imidazole-2-carboxylic acid | |
CAS RN |
1260753-02-3 | |
Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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